4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is a complex heterocyclic compound notable for its unique structural features and potential applications in various scientific fields. This compound is classified under the category of thiane derivatives, which are sulfur-containing heterocycles. Its molecular formula is and it has a molecular weight of 352.5 g/mol, indicating a relatively large and complex structure.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential biological activities. It is cataloged under the CAS number 2198888-22-9, which facilitates its identification in chemical databases and literature.
4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is classified as a thiane derivative due to the presence of the thiane ring, which contains sulfur. It also falls under the category of organic compounds that exhibit potential pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of 4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves several multi-step organic reactions. Key steps include:
The synthesis may require controlled conditions such as temperature and pressure to optimize yields. Catalysts may be employed to facilitate reactions, and purification techniques like recrystallization or chromatography are often necessary to isolate the final product.
The molecular structure of 4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione can be represented by its structural formula and relevant data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 352.5 g/mol |
IUPAC Name | 4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1lambda6-thiane-1,1-dione |
InChI Key | LRMXNYHBQABRIK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(CN(C)C(=O)S)C(=O)C(C)=O |
The compound features a thiane ring that includes sulfur, contributing to its unique chemical properties.
The compound can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents conducive to the desired transformations.
The mechanism of action for 4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione involves interactions with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation pathways. These interactions can influence cellular signaling processes, leading to various biological effects.
While specific physical properties such as density and boiling point are not readily available, the compound's molecular weight suggests it is likely solid at room temperature.
The compound exhibits typical reactivity associated with thiane derivatives and heterocycles:
Property | Data |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
These properties indicate that further experimental studies are needed to fully characterize its physical state and reactivity profile.
4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione has several important applications in scientific research:
This compound's diverse applications underscore its significance in ongoing research within medicinal chemistry and related fields.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4